5-Amino-2,2-diphenylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6314-67-6 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
5-amino-2,2-diphenylpentanoic acid |
InChI |
InChI=1S/C17H19NO2/c18-13-7-12-17(16(19)20,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,18H2,(H,19,20) |
InChI Key |
HHBSIDPWMDPQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCN)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 2,2 Diphenylpentanoic Acid and Its Research Analogues
Established Synthetic Pathways to the Core 2,2-Diphenylpentanoic Acid Scaffold
The construction of the 2,2-diphenylpentanoic acid framework is a key challenge, requiring the formation of a quaternary carbon center bearing two phenyl groups. Chemists have developed several reliable methods to achieve this, primarily centered around nucleophilic addition reactions and specialized carbon-carbon bond formation techniques.
Nucleophilic Addition and Rearrangement Strategies
Nucleophilic addition reactions are a cornerstone of organic synthesis, providing a direct route to complex molecular architectures. masterorganicchemistry.comsavemyexams.com For the synthesis of the 2,2-diphenylpentanoic acid scaffold, a primary strategy involves the double addition of an organometallic phenyl nucleophile, such as a Grignard reagent (phenylmagnesium bromide) or phenyllithium, to a suitable carbonyl substrate. youtube.com
The process typically begins with a precursor molecule containing a carbonyl group that can accept two successive nucleophilic attacks. For instance, an ester of a γ-functionalized 2-ketoacid could serve as a starting point. The first equivalent of the phenyl nucleophile would add to the ketone, and after workup or under specific conditions, a second addition could occur, potentially involving an intermediate that facilitates the introduction of the second phenyl group.
A more direct route involves the reaction of a Grignard reagent with a derivative of diphenylacetic acid. While not a direct construction of the diphenyl-substituted carbon, these nucleophilic additions are critical in precursor synthesis. For example, the addition of a nucleophile to a carbonyl group changes the hybridization of the carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com This fundamental transformation underpins many of the bond-forming events leading to the final scaffold.
| Reaction Type | Reagents | Key Transformation | Reference |
| Grignard Reaction | Phenylmagnesium Bromide, Carbonyl Substrate | Formation of a tertiary alcohol | youtube.com |
| Cyanohydrin Formation | Cyanide ion, Aldehyde/Ketone | Addition of a nitrile group to a carbonyl | savemyexams.comlibretexts.org |
Carbon-Carbon Bond Formation Techniques
Modern organic chemistry offers a powerful toolkit for forging carbon-carbon bonds. alevelchemistry.co.uk One of the most effective strategies for synthesizing the 2,2-diphenylpentanoic acid core involves the alkylation of a diphenylmethane (B89790) derivative. Starting materials like diphenylacetonitrile (B117805) or an ester of diphenylacetic acid possess an acidic proton at the α-position. Deprotonation with a suitable base generates a stabilized carbanion that can act as a nucleophile.
This nucleophile can then be reacted with a three-carbon electrophile designed to introduce the remainder of the pentanoic acid chain. A common choice for the electrophile is a 3-halopropionitrile or a derivative of 3-bromopropanoic acid ester. This reaction, an SN2 alkylation, directly forms the carbon skeleton of the target molecule.
Another powerful C-C bond-forming reaction is the Michael addition. alevelchemistry.co.uk In this approach, the carbanion generated from a diphenylmethane precursor can be added to an α,β-unsaturated carbonyl compound like ethyl acrylate. This conjugate addition is a mild and efficient way to form the required carbon framework. Subsequent transformations of the resulting ester or nitrile group would then be necessary to yield the carboxylic acid.
| Starting Material | Reagent | Reaction Type | Key Intermediate | Reference |
| Diphenylacetonitrile | Sodium Amide, 3-Bromopropanenitrile | Alkylation | 2,2-Diphenyl-5-nitrilepentane | youtube.com |
| Ethyl Diphenylacetate | LDA, Ethyl Acrylate | Michael Addition | Diethyl 2,2-diphenyladipate | alevelchemistry.co.uk |
| Unsaturated Halide | Alkene, Palladium Catalyst | Heck Reaction | Substituted Alkene | alevelchemistry.co.uk |
Introduction and Functionalization of the C-5 Amino Group
For example, in the alkylation of ethyl diphenylacetate, an electrophile such as N-(3-bromopropyl)phthalimide can be used. The phthalimide (B116566) group serves as a stable and non-reactive surrogate for a primary amine. After the carbon skeleton has been assembled, the phthalimide group can be removed under various conditions, most commonly by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to unmask the desired primary amine.
Alternatively, a functional group that can be readily converted to an amine can be introduced. A terminal halide, for instance, can be displaced by sodium azide (B81097) to form an alkyl azide. The azide is then reduced to the primary amine, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by treatment with a reducing agent like lithium aluminum hydride. Similarly, if the C-C bond formation step introduces a terminal nitrile group, this can be reduced to the primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation. youtube.com
Strategies for Chiral Synthesis and Enantioselective Preparation
While 5-Amino-2,2-diphenylpentanoic acid itself is achiral, the synthesis of its chiral analogues, where stereochemistry is a key feature, requires advanced asymmetric methods. These approaches are vital for creating compounds with specific three-dimensional structures for applications in medicinal chemistry and materials science. researchgate.netchimia.ch
Asymmetric Catalysis Approaches
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net This field has provided powerful tools for synthesizing chiral amino acids and their derivatives.
One prominent method is the proline-catalyzed Mannich-type reaction. organic-chemistry.org In this organocatalytic approach, a ketone, an aldehyde, and an amine react to form a β-amino carbonyl compound. By using a chiral catalyst like proline, the reaction can proceed with high diastereo- and enantioselectivity, establishing two adjacent stereocenters in a single step. organic-chemistry.org For analogues of the target molecule, an asymmetric Mannich reaction could be envisioned to construct a chiral backbone.
Metal-catalyzed reactions also feature prominently. For example, nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with organozinc reagents have been developed for the synthesis of unnatural α-amino acids with excellent enantiomeric excess. nih.gov Such a method could be adapted to synthesize analogues with a chiral center at the α-position. Furthermore, enzymatic methods, such as the use of D-amino acid transaminases, offer a highly selective route for the asymmetric synthesis of optically pure D-amino acids from prochiral α-keto acids. mdpi.com
| Catalyst Type | Reaction | Selectivity | Reference |
| L-Proline | Mannich-type reaction | High diastereo- and enantioselectivity | organic-chemistry.org |
| Chiral Nickel Complex | Enantioconvergent cross-coupling | High enantiomeric excess (ee) | nih.gov |
| D-Amino Acid Transaminase | Asymmetric amination of α-keto acids | >99% ee for various substrates | mdpi.com |
Chiral Auxiliary Methodologies
The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.
Evans oxazolidinone auxiliaries are widely used for stereoselective alkylation reactions. wikipedia.org In this approach, a precursor acid like diphenylacetic acid would be acylated onto a chiral oxazolidinone. The resulting imide can be deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., a 3-halopropyl derivative) from a sterically defined trajectory, leading to a product with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched carboxylic acid.
Another powerful method involves the use of chiral nickel(II) complexes derived from Schiff bases of glycine (B1666218) or other amino acids. nih.gov These complexes can be alkylated with high stereocontrol, allowing for the synthesis of a wide array of tailor-made α-amino acids. This methodology is often scalable and allows for the recycling of the chiral ligand. nih.gov
| Auxiliary Type | Key Reaction | Stereocontrol Mechanism | Reference |
| Evans Oxazolidinone | Diastereoselective Alkylation | Steric hindrance from substituents on the auxiliary directs the approach of the electrophile. | wikipedia.org |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Nickel Complex Formation and Alkylation | Formation of a rigid metal complex that controls the stereochemistry of alkylation. | |
| Pseudoephedrine | Diastereoselective Alkylation of Amide Enolate | Chelation control directs the enolate geometry and subsequent alkylation. | wikipedia.org |
Synthesis of Structural Analogues and Derivatives
The generation of structural analogues is a key strategy in chemical research to explore structure-activity relationships and to optimize the properties of a lead compound. For this compound, this would involve modifications at its three main components: the amino group, the carboxylic acid functionality, and the two phenyl rings.
Modifications at the Amino Group (e.g., N-Substitution)
Modification of the primary amino group in this compound can lead to a diverse array of derivatives with potentially altered biological activities or chemical properties. Standard organic chemistry transformations can be employed for this purpose.
A primary approach for N-substitution is N-alkylation , which can be achieved by reacting the amino acid with alkyl halides. The reaction's success often depends on the appropriate choice of base and solvent to deprotonate the amino group, facilitating its nucleophilic attack on the alkyl halide. Another powerful method is reductive amination , where the amino group reacts with an aldehyde or a ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to form N-alkylated products.
N-acylation is another common modification, leading to the formation of amides. This can be readily accomplished by treating the amino acid with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct. This reaction is typically robust and provides a straightforward route to a wide range of N-acyl derivatives.
The formation of sulfonamides is also a viable derivatization strategy. Reacting the amino group with a sulfonyl chloride in the presence of a base would yield the corresponding N-sulfonylated compound.
A summary of potential N-substitution reactions is presented in the table below.
| Reaction Type | Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Base | Alkyl group |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Substituted alkyl group |
| N-Acylation | Acyl chloride/Anhydride, Base | Acyl group |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonyl group |
Derivatization of the Carboxyl Functionality
The carboxylic acid group of this compound offers another handle for chemical modification, primarily through the formation of esters and amides.
Esterification can be carried out under various conditions. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. Alternatively, reaction with an alkyl halide in the presence of a base like cesium carbonate can provide the corresponding ester. For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be used to activate the carboxylic acid for reaction with an alcohol.
Amide formation from the carboxylic acid requires coupling with a primary or secondary amine. Similar to esterification, carbodiimide (B86325) coupling agents (DCC, EDC) are frequently employed, often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. This method is a cornerstone of peptide synthesis and would be directly applicable here.
The following table summarizes the key derivatization reactions for the carboxyl group.
| Reaction Type | Reagents | Functional Group Formed |
| Esterification | Alcohol, Acid catalyst or Coupling agent | Ester |
| Amide Formation | Amine, Coupling agent (e.g., EDC, HOBt) | Amide |
Phenyl Ring Substitution Patterns and Their Synthetic Routes
Introducing substituents onto the phenyl rings of this compound would significantly alter its electronic and steric properties. The synthetic routes to achieve this would likely involve starting from appropriately substituted precursors rather than direct substitution on the final molecule, which could lead to issues with regioselectivity and functional group compatibility.
The synthesis of the core diphenylpentanoic acid scaffold would likely rely on a carbon-carbon bond-forming reaction. One plausible approach is the alkylation of a diphenylmethane derivative. For instance, a diphenylmethane anion, generated by a strong base like n-butyllithium, could be reacted with a suitable five-carbon electrophile containing a protected amino group and a protected carboxylic acid or a precursor.
To introduce substitution patterns on the phenyl rings, one would start with a substituted diphenylmethane. For example, to synthesize a derivative with a methoxy (B1213986) group on one of the phenyl rings, one could begin with (4-methoxyphenyl)(phenyl)methane. The subsequent alkylation and functional group manipulations would then lead to the desired substituted analogue.
Alternatively, a convergent synthesis could be envisioned where two substituted phenyl groups are introduced in a key bond-forming step. For example, a reaction involving a substituted benzophenone (B1666685) derivative could serve as a precursor to the diphenylmethyl moiety.
Development of Efficient and Scalable Synthetic Protocols for Research Libraries
The creation of research libraries containing numerous analogues of a lead compound is essential for systematic biological screening and drug discovery efforts. For this compound derivatives, developing efficient and scalable synthetic protocols would be crucial.
A combinatorial chemistry approach would be highly suitable for generating a library of derivatives. This would involve a modular synthetic route where different building blocks can be systematically combined. For instance, a set of N-substituting agents (e.g., various acyl chlorides and sulfonyl chlorides) could be reacted with the parent amino acid in a parallel fashion. Similarly, a diverse collection of alcohols and amines could be used to derivatize the carboxylic acid group.
To facilitate purification and handling, solid-phase synthesis could be employed. In this technique, the starting material is attached to a solid support (a resin bead). Reagents are then added in solution, and excess reagents and byproducts are simply washed away after each reaction step. This allows for the use of large excesses of reagents to drive reactions to completion and simplifies the purification process significantly. For the synthesis of this compound analogues, the molecule could be anchored to the resin via its carboxyl group. Subsequent modifications at the amino group could then be performed, followed by cleavage from the resin to yield the final products.
The development of such scalable protocols would enable the rapid generation of a large and diverse library of this compound derivatives, which would be invaluable for exploring their potential applications.
Based on the conducted research, there is a significant lack of publicly available, in-depth scientific literature and detailed experimental data specifically for the compound "this compound." The comprehensive searches for its spectroscopic and chromatographic characterization did not yield specific research findings necessary to populate the requested detailed sections and data tables with scientifically accurate information.
Therefore, it is not possible to generate a thorough and authoritative article that strictly adheres to the provided outline and content requirements without resorting to speculation or fabricating data, which would violate the core principles of accuracy.
Molecular and Structural Characterization in Advanced Research
Chromatographic and Electrophoretic Separation Techniques
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, amino acids like 5-Amino-2,2-diphenylpentanoic acid are generally non-volatile due to their polar nature, arising from the presence of both an amino group and a carboxylic acid group. To make them amenable to GC analysis, a derivatization step is necessary to convert them into more volatile and thermally stable forms. sigmaaldrich.comthermofisher.com
A common derivatization strategy for amino acids is silylation, which involves replacing the active hydrogens in the -NH2 and -COOH groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comwvu.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comwvu.edu For this compound, a two-step derivatization process could be envisioned. First, the carboxylic acid group would be esterified, for instance, by heating with an alcohol in the presence of an acid catalyst. mdpi.com This would be followed by silylation of the amino group. mdpi.com
The resulting volatile derivative could then be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive identification. The separation would typically be performed on a capillary column with a non-polar stationary phase, such as a 5% diphenyl-dimethylpolysiloxane phase. wvu.edu The GC oven temperature would be programmed to ramp up gradually to ensure the effective separation of the derivative from any by-products or impurities. wvu.edumdpi.com The mass spectrum of the derivatized this compound would be expected to show characteristic fragmentation patterns, allowing for its structural confirmation. sigmaaldrich.com
Table 1: Hypothetical GC Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | 1. Methanolic HCl; 2. MTBSTFA |
| GC Column | 5% Diphenyl-dimethylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm) wvu.edu |
| Carrier Gas | Helium wvu.edu |
| Injector Temperature | 280 °C mdpi.com |
| Oven Program | Initial hold at 70°C, ramp to 280°C wvu.edu |
| Detector | Mass Spectrometer (MS) |
Capillary Electrophoresis for Chiral Separation
Due to the presence of a chiral center at the alpha-carbon (if the amino group is at position 2), this compound can exist as enantiomers. Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the chiral separation of amino acids. creative-proteomics.com
Chiral analysis by CE can be achieved by adding a chiral selector to the background electrolyte (BGE). creative-proteomics.com Common chiral selectors for amino acids include cyclodextrins (CDs) and their derivatives, macrocyclic antibiotics, and chiral crown ethers. scilit.comnih.gov For a compound like this compound, a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin, would be a logical first choice for a chiral selector. scilit.comnih.gov
The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector, leading to different migration times and thus separation. The resolution of the enantiomers can be optimized by adjusting various parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. nih.gov Detection is typically performed using UV-Vis spectroscopy, often at a low wavelength (e.g., 200 nm), or by derivatizing the amino acid with a fluorescent tag to enable highly sensitive laser-induced fluorescence (LIF) detection. creative-proteomics.comnih.gov
Table 2: Hypothetical CE Conditions for Chiral Separation of this compound
| Parameter | Condition |
| Capillary | Fused-silica capillary (e.g., 50 µm i.d.) horiba.com |
| Background Electrolyte | Phosphate or borate (B1201080) buffer at a specific pH |
| Chiral Selector | Hydroxypropyl-β-cyclodextrin or Sulfobutyl ether-β-cyclodextrin scilit.comnih.gov |
| Applied Voltage | 15-25 kV nih.gov |
| Temperature | 25 °C nih.gov |
| Detection | UV-Vis at 200 nm or LIF after derivatization creative-proteomics.com |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound like this compound.
The theoretical elemental composition of this compound (C17H19NO2) is calculated based on its molecular formula. A sample of the purified compound would be combusted in a specialized instrument, and the resulting combustion gases (CO2, H2O, N2) are quantitatively measured. The experimentally determined weight percentages of C, H, and N are then compared with the theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the proposed empirical and molecular formula. While no specific experimental data for this compound is available, a successful synthesis and purification would be expected to yield results within ±0.4% of the theoretical values, which is the generally accepted margin of error for this technique.
Table 3: Theoretical Elemental Composition of this compound (C17H19NO2)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |
| Carbon | C | 12.011 | 17 | 204.187 | 76.37 |
| Hydrogen | H | 1.008 | 19 | 19.152 | 7.16 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.24 |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.97 |
| Total | 269.344 | 100.00 |
Biological and Pharmacological Investigations Research Focus
Exploration of Molecular Mechanisms of Action
No studies detailing the molecular mechanisms of action for 5-Amino-2,2-diphenylpentanoic acid were identified.
Enzyme Inhibition and Allosteric Modulation Studies (e.g., Leukotriene A-4 Hydrolase, Kinesin Eg5)
A thorough search of scientific literature did not yield any evidence that this compound has been investigated as an inhibitor or allosteric modulator of Leukotriene A-4 hydrolase or Kinesin Eg5. While various acyclic amino acid derivatives have been explored as potential inhibitors of Leukotriene A-4 hydrolase, and numerous compounds are known to target the mitotic kinesin Eg5, no link to this compound has been documented. nih.govnih.govnih.govmdpi.com
Receptor Binding and Ligand Activity Profiling (e.g., N-Methyl-d-aspartate Receptor Antagonism)
There is no available research to suggest that this compound acts as an antagonist for the N-Methyl-d-aspartate (NMDA) receptor. The scientific community has extensively studied other amino pentanoic acid derivatives, such as D-2-amino-5-phosphonopentanoic acid (D-AP5), which are known to be potent and selective NMDA receptor antagonists. wikipedia.orgnih.govwikipedia.orgnih.gov However, these findings are specific to different chemical structures and cannot be attributed to this compound.
Interaction with Other Specific Biological Targets
No other specific biological targets for this compound have been described in the available scientific literature.
Cellular Bioactivity Studies in In Vitro Models
No in vitro studies on the cellular bioactivity of this compound could be located.
Anti-proliferative Activity in Cell Lines (e.g., Cancer Cell Models)
There are no published studies demonstrating or investigating the anti-proliferative activity of this compound in any cancer cell lines. Research into the anti-proliferative effects of novel chemical entities is a vast field, with many compounds being tested for their potential to inhibit cancer cell growth, but this specific compound does not appear among them in public databases. nih.govnih.govmdpi.commdpi.com
Modulation of Intracellular Signaling Pathways
Consistent with the lack of data on its molecular targets and cellular effects, there is no information regarding the modulation of any intracellular signaling pathways by this compound. Studies on how compounds affect pathways, such as the phosphatidylinositol 3-kinase/Akt pathway, are common for potential therapeutics but have not been conducted for this molecule. nih.gov
No Research Data Available for this compound
Following a comprehensive search of scientific literature and public data repositories, no specific research findings regarding the biological and pharmacological properties of the chemical compound This compound could be identified. The requested article, focusing on its effects on cellular processes, preclinical antitumor activity, and pharmacodynamic markers, cannot be generated due to the absence of available scientific evidence.
Searches for "this compound" and related terms in scholarly databases did not yield any studies detailing its enzyme interactions, involvement in metabolic pathways, or investigations into its potential as an antitumor agent in xenograft models. Furthermore, no information was found concerning the analysis of its pharmacodynamic markers in any biological system.
While general information on amino acid metabolism and the pharmacological activities of other structurally distinct amino compounds is abundant, this information is not applicable to the specific and sole focus on "this compound" as mandated by the instructions. The strict adherence to the provided outline and the exclusion of information not directly pertaining to this compound make it impossible to produce a scientifically accurate and informative article.
Therefore, the sections on Effects on Cellular Processes, Preclinical In Vivo Studies in Animal Models for Mechanism Elucidation, including Investigation of Antitumor Activity in Xenograft Models and Analysis of Pharmacodynamic Markers in Biological Systems, remain unwritten due to the lack of foundational research data.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Impact of Structural Modifications on Biological Potency and Selectivity
The biological activity of a molecule like 5-Amino-2,2-diphenylpentanoic acid is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Modifications to different parts of the molecular scaffold can profoundly influence its interaction with biological targets, thereby affecting its potency and selectivity.
The two phenyl rings at the C2 position are significant features of the this compound structure. These aromatic rings can engage in various non-covalent interactions with a biological target, including hydrophobic interactions and π-π stacking. The nature, position, and number of substituents on these phenyl rings can modulate these interactions and, consequently, the biological activity.
In related diaryl compounds, the introduction of substituents on the phenyl rings has been shown to have a substantial impact on potency. For instance, in a series of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, A-ring substituents were found to enhance selectivity toward either of the target kinases, TBK1 and IKKε nih.gov. The type and pattern of halogen substitutions, in particular, were found to strongly influence the potency of PIF-binding compounds in other studies uni-saarland.de. For example, a chlorine substituent in the para position induced a four-fold increase in activity, while a meta-position chlorine led to a 2.6-fold activation uni-saarland.de. Within halogen substituents, the activity often improves in the order of Cl < Br < I uni-saarland.de.
For this compound, it can be hypothesized that:
Electron-withdrawing groups (e.g., -Cl, -F, -NO2): These groups can decrease the electron density of the phenyl ring, potentially forming halogen bonds or other specific interactions with the target. The number of fluorine atoms has been shown to be a significant factor in the inhibitory activity of some molecules against matrix metalloproteinases uni-saarland.de.
Steric hindrance: The size and position of the substituents can influence the ability of the phenyl rings to fit into a binding pocket. Bulky substituents may cause steric clashes, leading to a decrease in potency, or they might promote a more favorable binding conformation.
Table 1: Hypothetical Impact of Phenyl Ring Substituents on the Biological Activity of this compound Analogs
| Substituent Type | Position | Predicted Effect on Potency | Rationale |
| Electron-Donating (e.g., -OCH₃) | Para | Increase | Enhanced π-π stacking interactions. |
| Electron-Withdrawing (e.g., -Cl) | Para | Increase | Potential for halogen bonding. |
| Bulky Group (e.g., -tBu) | Ortho | Decrease | Steric hindrance in the binding pocket. |
| Disubstitution (e.g., 3,4-dichloro) | Meta, Para | Variable | Complex interplay of electronic and steric effects. |
Amino Group Modification: The primary amino group is a key site for interaction. Its basicity and ability to form hydrogen bonds are vital. Modifications such as N-alkylation, N-acetylation, or conversion to a secondary or tertiary amine can significantly alter these properties nih.gov. For instance, acetylation can neutralize the positive charge, potentially leading to a loss of ionic interactions but an increase in lipophilicity. In some peptide-based drugs, the modification of an amino group can impact stability and binding affinity nih.gov.
Carboxyl Group Modification: The carboxylic acid group is typically negatively charged at physiological pH and can form strong salt bridges with positively charged residues like lysine (B10760008) or arginine in a binding site. Esterification or amidation of the carboxyl group would neutralize this charge, likely leading to a significant decrease in potency if an ionic interaction is critical for binding nih.gov. The position of the carboxyl group within a molecule has also been shown to influence the assembly behavior and structure of collectors on mineral surfaces, highlighting the importance of its spatial orientation mdpi.com.
Table 2: Predicted Effects of Amino and Carboxyl Group Modifications on this compound Activity
| Modification | Predicted Effect on Potency | Rationale |
| N-acetylation of amino group | Decrease | Neutralization of positive charge, loss of key ionic interaction. |
| Esterification of carboxyl group | Decrease | Neutralization of negative charge, loss of key ionic interaction. |
| Conversion to primary amide | Decrease | Neutralization of negative charge, but retains hydrogen bonding capability. |
| Shifting the position of the amino or carboxyl group | Variable | Alters the distance and geometry of key interactions with the target. |
Stereochemical Influences on Molecular Recognition and Bioactivity
This compound possesses a chiral center at the C2 position if the two phenyl groups are not identical, and the carbon chain introduces another potential for stereoisomerism. Biological systems are inherently chiral, and thus, different stereoisomers of a drug can exhibit vastly different pharmacological activities.
The spatial arrangement of the amino and carboxyl groups, as well as the phenyl rings, is critical for proper orientation within a binding site. One enantiomer may fit perfectly into the active site, leading to high potency, while the other may have a much lower affinity or even interact with a different target altogether. The stereoselective synthesis of amino acid derivatives is a common strategy to isolate the more active enantiomer mdpi.com. For example, in D-amino acid containing peptides, the replacement of L-amino acids with their D-counterparts can greatly increase stability towards proteolysis nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are publicly available, the principles of QSAR can be applied to understand the key molecular descriptors that govern its activity.
A typical QSAR study on analogues of this compound would involve calculating a variety of molecular descriptors, such as:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moments.
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule.
By correlating these descriptors with the biological activity of a series of analogues, a predictive model can be built. Such a model for this compound analogues could reveal, for instance, that a specific range of lipophilicity or a particular steric profile of the phenyl ring substituents is optimal for activity uni-saarland.de.
Elucidation of Binding Modes and Allosteric Sites
Understanding how this compound binds to its biological target is fundamental for SMR studies. Molecular docking and molecular dynamics simulations are powerful computational tools used to predict the binding mode of a ligand within a protein's active site nih.gov.
A docking study of this compound would likely show the amino and carboxyl groups forming key hydrogen bonds and ionic interactions with polar and charged residues in the binding pocket. The two phenyl groups would likely be situated in a hydrophobic pocket, engaging in van der Waals and π-π stacking interactions.
The possibility of allosteric modulation also exists. An allosteric site is a binding site on a protein that is distinct from the active site. Ligand binding to an allosteric site can modulate the protein's activity. Studies on other molecules have shown that small molecule activators can bind to allosteric pockets, inducing conformational changes that affect the protein's function uni-saarland.de. It would be of interest to investigate if this compound or its analogues could act as allosteric modulators.
Pharmacophore Development and Optimization for Biological Activity
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model would likely include:
A hydrogen bond donor feature (from the amino group).
A negatively ionizable feature (from the carboxyl group).
Two hydrophobic/aromatic features (from the phenyl rings).
Pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or from the structure of the ligand-target complex (structure-based) nih.gov. Once a pharmacophore model is developed, it can be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. Furthermore, the model can guide the optimization of existing leads by suggesting modifications that would better fit the pharmacophore features, potentially leading to increased potency and selectivity .
Metabolic Studies and Biochemical Transformations in Research Systems
Enzymatic Biotransformations of 5-Amino-2,2-diphenylpentanoic Acid
There are no published studies detailing the enzymatic biotransformation of this compound. Research on how enzymes may alter its structure is not available in the current scientific literature.
Role of Related Pentanoic Acid Derivatives in Endogenous Metabolism (e.g., D-Arginine and D-Ornithine Metabolism)
While the metabolism of related pentanoic acid derivatives, such as the D-isomers of arginine and ornithine, is well-documented, any connection to the metabolic pathways of this compound is purely speculative. D-amino acids are known to be metabolized by D-amino acid oxidase (DAAO), an enzyme that facilitates their deamination. nih.gov This process is crucial for various biological functions and for the detoxification of D-amino acids that may be introduced from external sources like bacteria. nih.govyoutube.com The metabolism of D-arginine and D-ornithine is part of this broader system of D-amino acid management within the body. nih.govyoutube.comresearchgate.netwisc.edu However, without specific research, it is impossible to state if or how this compound interacts with these pathways.
Identification and Characterization of Metabolites in In Vitro and In Vivo Research Models
No studies have been published that identify or characterize the metabolites of this compound in either in vitro (laboratory-based) or in vivo (within a living organism) research models. Therefore, a data table of its metabolites cannot be generated.
Investigation of Metabolic Pathways and Enzyme Involvement (e.g., D-amino-acid oxidase, 4-aminobutyrate:2-oxoglutarate aminotransferase)
There is no research investigating the specific metabolic pathways that this compound might enter, nor is there information on the involvement of specific enzymes like D-amino-acid oxidase (DAAO) or 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T).
D-amino-acid oxidase (DAAO): This enzyme catalyzes the oxidative deamination of neutral D-amino acids. researchgate.net Given that this compound is an amino acid, its D-enantiomer could theoretically be a substrate or inhibitor for DAAO. However, the bulky diphenyl structure might sterically hinder its binding to the enzyme's active site. No experimental data exists to confirm or deny this.
4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T): This enzyme is involved in the degradation of gamma-aminobutyric acid (GABA) and other omega-amino acids. nih.govresearchgate.netwisc.edu It catalyzes the transfer of an amino group to 2-oxoglutarate. youtube.comresearchgate.netwisc.edu As this compound is a delta-amino acid (amino group at position 5), it is structurally different from the typical substrates of GABA-T. Whether it could act as a substrate or inhibitor is unknown.
Aromatic Amino Acid Metabolism Intersections
The metabolism of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan is a complex and critical part of human biochemistry, leading to the synthesis of neurotransmitters and other vital molecules. nih.gov These pathways involve a variety of enzymes, including hydroxylases and decarboxylases. nih.gov While this compound contains two phenyl groups, there is no evidence in the scientific literature to suggest any intersection or interaction with the established metabolic pathways of endogenous aromatic amino acids.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.gov Methods like Density Functional Theory (DFT) can be used to determine the three-dimensional arrangement of atoms and the distribution of electrons.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov
Furthermore, quantum calculations can generate a Molecular Electrostatic Potential (MESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (electronegative potential), which are susceptible to electrophilic attack, and electron-poor regions (electropositive potential), which are prone to nucleophilic attack. For 5-Amino-2,2-diphenylpentanoic acid, the MESP would likely show negative potential around the carboxylic acid group and a positive potential near the amino group, identifying these as key sites for intermolecular interactions. researchgate.net
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity, likely localized on the amino group or phenyl rings. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capacity, potentially around the carboxylic acid. |
| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability and reactivity. nih.gov |
| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule, influencing solubility and binding. |
| MESP Negative Region | Carboxylic Oxygen Atoms | Likely sites for hydrogen bond donation. |
| MESP Positive Region | Amino Group Hydrogen Atoms | Likely sites for hydrogen bond acceptance. |
Note: The values in this table are hypothetical and serve to illustrate the data obtained from quantum chemical calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is crucial for understanding how a molecule like this compound might exert a biological effect by fitting into the active site of an enzyme or a binding pocket of a receptor. nih.gov
The process involves placing the 3D structure of the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity for numerous possible conformations. The results are ranked, and the top-scoring poses suggest the most likely binding mode. nih.gov Analysis of this pose reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the amino acid residues of the protein. nih.govnih.gov For example, the amino group of this compound could act as a hydrogen bond donor, while the carboxylic acid could be an acceptor. The two phenyl groups could form significant hydrophobic or π-π stacking interactions within a suitable pocket.
Table 2: Illustrative Docking Results for this compound with a Hypothetical Kinase Target
| Ligand Group | Interacting Residue (Hypothetical) | Interaction Type | Significance |
| Amino Group (-NH2) | Aspartate (ASP 145) | Hydrogen Bond, Ionic | Anchors the ligand in the binding site. |
| Carboxylic Acid (-COOH) | Lysine (B10760008) (LYS 72) | Hydrogen Bond | Contributes to binding affinity and specificity. |
| Phenyl Ring 1 | Leucine (LEU 83) | Hydrophobic | Stabilizes the ligand in a non-polar pocket. |
| Phenyl Ring 2 | Phenylalanine (PHE 80) | π-π Stacking | Enhances binding through aromatic interactions. |
| Pentyl Chain | Valine (VAL 25) | van der Waals | Optimizes the fit within the binding cavity. |
Note: This table presents a hypothetical binding scenario to demonstrate the output of a molecular docking simulation.
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system. nih.gov
By simulating the complex in a realistic environment (including water and ions) for nanoseconds or longer, researchers can observe whether the initial interactions predicted by docking are maintained. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions. A stable binding is typically characterized by a low and converging RMSD for the ligand. The persistence of specific hydrogen bonds and hydrophobic contacts throughout the simulation provides strong evidence for their importance in the binding mechanism. nih.gov
Table 3: Typical Parameters and Insights from a Molecular Dynamics Simulation
| Parameter | Typical Analysis | Interpretation for Binding Stability |
| Simulation Time | 100 nanoseconds | Allows for sufficient sampling of conformational space. |
| RMSD of Ligand | Plot vs. Time | A low, stable plateau suggests the ligand remains tightly bound in its initial pose. |
| RMSF of Protein Residues | Plot vs. Residue Number | High fluctuations in binding site residues may indicate induced-fit effects. |
| Hydrogen Bond Occupancy | Percentage of Simulation Time | High occupancy (>50%) confirms key hydrogen bonds are stable and crucial for binding. |
| Intermolecular Energy | van der Waals & Electrostatic | Consistent, favorable energy values indicate a stable and energetically favorable complex. |
Ligand-Based and Structure-Based Drug Design Approaches for Novel Analogues
The insights gained from docking and MD simulations fuel the rational design of new molecules with improved properties. This can be approached in two main ways: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov
Structure-Based Drug Design (SBDD) is used when the 3D structure of the biological target is known. nih.gov Based on the simulated complex of this compound, medicinal chemists can propose modifications to enhance binding affinity or selectivity. For example, if an unoccupied hydrophobic pocket is identified near one of the phenyl rings, an analogue could be designed with an additional chemical group to fill that space, thereby increasing hydrophobic interactions and potency. nih.gov
Ligand-Based Drug Design (LBDD) is applied when the structure of the target is unknown. This approach relies on the principle that molecules with similar structures often have similar biological activities. Starting with the structure of this compound as a template, a pharmacophore model can be created. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. This pharmacophore can then be used to search for other molecules that share these features. nih.gov
Table 4: Comparison of SBDD and LBDD for Designing Analogues
| Approach | Prerequisite | Methodology | Example Application for this compound |
| SBDD | Known 3D structure of the protein target. nih.gov | Modify the ligand to optimize interactions with specific residues in the binding site. nih.gov | Adding a hydroxyl group to a phenyl ring to form a new hydrogen bond with a serine residue observed in the binding pocket. |
| LBDD | A set of active molecules (or a single active lead). | Create a pharmacophore model based on the active ligand's features to find structurally diverse but functionally similar compounds. | Identifying the spatial relationship between the amino group, carboxylic acid, and the two phenyl rings as the key pharmacophore to screen for new scaffolds. |
Virtual Screening and Library Design for High-Throughput Biological Evaluation
Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can screen millions or even billions of compounds in a fraction of the time and cost of experimental high-throughput screening (HTS). nih.govnih.gov
Using the SBDD or LBDD models developed for this compound, large compound databases (such as Enamine REAL or ZINC) can be computationally screened. nih.gov In a structure-based approach, each molecule in the library is docked into the target's binding site, and the top-scoring compounds are selected. In a ligand-based approach, the library is filtered to find molecules that match the pharmacophore model.
The output of a virtual screening campaign is a smaller, more manageable list of "hits" with a higher probability of being active. This focused library of compounds can then be synthesized or purchased for subsequent in vitro and in vivo biological evaluation, streamlining the drug discovery pipeline. nih.govnih.gov
Table 5: A Typical Virtual Screening Workflow
| Step | Description | Purpose |
| 1. Library Preparation | Procure and format large digital libraries of chemical structures (e.g., Enamine REAL database). nih.gov | To create the pool of candidate molecules for screening. |
| 2. Ligand/Structure Preparation | Prepare the 3D structure of the target protein or the pharmacophore model. | To define the criteria for the screen. |
| 3. Docking/Filtering | Computationally dock each library compound into the target site or filter based on pharmacophore fit. | To rapidly assess the potential of millions of compounds. |
| 4. Scoring and Ranking | Use a scoring function to rank the compounds based on predicted binding affinity or pharmacophore fit. | To prioritize the most promising candidates. |
| 5. Hit Selection & Refinement | Apply further filters (e.g., for drug-like properties) and visually inspect the top-ranked poses. | To select a diverse and high-quality set of compounds for experimental testing. |
Analytical Method Development for Research Applications
Development of High-Performance Liquid Chromatography (HPLC) Methods for Analysis of 5-Amino-2,2-diphenylpentanoic Acid and its Derivatives
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of amino acids and their derivatives due to its high resolution and sensitivity. nih.gov The development of HPLC methods for this compound focuses on achieving efficient separation from other sample components and accurate quantification.
Analyzing this compound in complex biological matrices such as plasma, serum, or urine presents significant challenges due to the presence of numerous endogenous compounds. nih.govnih.gov HPLC methods are designed to overcome these challenges, providing reliable separation and quantification.
Sample preparation is a critical initial step to remove interfering substances, primarily proteins, and to concentrate the analyte. nih.gov Common techniques include protein precipitation using organic solvents like methanol (B129727) or acetonitrile (B52724), followed by centrifugation. nih.gov
Reversed-phase HPLC is the most common separation mode. The separation is typically performed on a C18 column using a gradient elution of an aqueous buffer (often containing an acid like formic acid to improve peak shape) and an organic modifier like acetonitrile or methanol. nih.gov Detection is commonly achieved using a UV detector, as the diphenyl structure of the compound is expected to have a strong chromophore. For amino acids lacking a strong chromophore, a derivatization step is often required to make the compounds detectable by UV or fluorescence detectors. nih.gov
The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity for its intended application. nih.gov
Table 1: Representative HPLC Method Parameters for Amino Acid Analysis in Biological Fluid
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-programmed gradient from 5% to 95% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Analysis Time | 20-60 minutes, depending on the complexity of the matrix nih.gov |
This table represents a typical starting point for method development. Parameters must be optimized for the specific analysis of this compound.
Since this compound is a chiral compound, separating and quantifying its enantiomers is crucial for understanding its stereospecific properties. Chiral HPLC is the most effective technique for determining the enantiomeric composition and optical purity of such molecules. yakhak.org
The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). nih.gov These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times. scas.co.jp
For amino acids, two major types of CSPs are widely used:
Polysaccharide-based CSPs : These are derived from cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support. nih.gov Columns with tris(3,5-dimethylphenylcarbamate) derivatives of amylose or cellulose are particularly effective for a wide range of chiral compounds. nih.gov
Macrocyclic Glycopeptide-based CSPs : Antibiotics like teicoplanin and vancomycin (B549263) are bonded to silica and are highly effective for separating the enantiomers of underivatized amino acids. sigmaaldrich.comsigmaaldrich.com These columns are compatible with a variety of mobile phases, including polar organic and aqueous mixtures, making them ideal for polar and ionic compounds. sigmaaldrich.com
The choice of the CSP and the mobile phase composition are critical factors for achieving successful enantiomeric separation. yakhak.org
Table 2: Common Chiral Stationary Phases (CSPs) for Amino Acid Enantiomer Separation
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Applications & Notes |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Ethanol | Broad applicability for many chiral compounds, including those with aromatic groups. nih.gov |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Ethanol | Complementary selectivity to amylose-based phases. nih.gov |
| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Water/Acetic Acid/Triethylamine | Excellent for direct separation of underivatized native amino acids. sigmaaldrich.com |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol | Based on π-acid/π-base interactions, charge transfer, and hydrogen bonding. scas.co.jp |
Selection of the optimal CSP and mobile phase is determined empirically for each specific chiral compound.
Integration with Mass Spectrometry (MS) for Enhanced Detection and Identification
Coupling HPLC with mass spectrometry (LC-MS) provides a significant enhancement in sensitivity and selectivity, making it a powerful tool for bioanalytical research.
For the analysis of trace levels of this compound in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.com Its high selectivity allows for quantification with minimal sample cleanup, and its sensitivity enables the detection of very low concentrations. youtube.com
The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode, which is well-suited for amino-containing compounds. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This highly specific transition provides excellent noise reduction and reliable quantification, even in complex matrices. mdpi.com
Table 3: Representative LC-MS/MS Method Parameters
| Parameter | Description |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Operation Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ of the analyte |
| Product Ion (Q3) | Specific fragment ion generated via collision-induced dissociation |
| Collision Gas | Argon |
| Source Temperature | 350 - 550 °C nih.govmdpi.com |
| Capillary Voltage | ~4.5 kV nih.gov |
| Linearity (R²) | Typically >0.995 nih.goveur.nl |
| Precision (%RSD) | Generally <15% nih.goveur.nl |
The specific precursor/product ion transitions and collision energies must be optimized for this compound.
Identifying the metabolites of this compound is crucial for understanding its biotransformation. High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC (Ultra-High-Performance Liquid Chromatography), is the ideal tool for this purpose.
Unlike standard MS/MS, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) provide highly accurate mass measurements (typically with an error of <5 ppm). This accuracy allows for the determination of the elemental composition of an unknown metabolite from its exact mass. By comparing the mass spectra of control and treated samples, potential metabolites can be detected. Subsequent MS/MS fragmentation of these metabolite ions provides structural information that helps to elucidate their chemical structure, for example, identifying modifications like hydroxylation or glucuronidation. This approach has been successfully used to profile the metabolites of other amino acids like tryptophan. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and can also be employed for quantitative analysis (qNMR). A key advantage of qNMR is its ability to quantify a compound without needing an identical standard of that compound; it can use a certified internal standard of a different chemical structure. nih.gov
In qNMR, the area of a signal in the NMR spectrum is directly proportional to the number of nuclei contributing to that signal, under conditions of full relaxation. nih.gov For quantification, a known amount of an internal standard is added to the sample. By comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be accurately determined. nih.gov
For this compound, the signals from the aromatic protons of the diphenyl groups would likely provide distinct, well-resolved peaks in the ¹H NMR spectrum, making them suitable for quantification. hmdb.ca The pH of the sample may need to be adjusted to prevent signal overlap. nih.gov
Table 4: Key Parameters for Quantitative ¹H NMR (qNMR) Analysis
| Parameter | Requirement | Purpose |
| Field Strength | High-field spectrometer (e.g., 500 MHz or higher) | To achieve better signal dispersion and sensitivity. nih.gov |
| Internal Standard | A certified compound with non-overlapping signals (e.g., maleic acid, TSP) | To provide a reference for accurate concentration calculation. nih.gov |
| Relaxation Delay (d1) | Sufficiently long (typically 5 times the longest T1) | To ensure complete relaxation of all nuclei for accurate integration. nih.gov |
| Pulse Angle | Calibrated 90° pulse | To ensure uniform excitation across the spectrum. nih.gov |
| Sample Solvent | Deuterated solvent (e.g., D₂O, DMSO-d₆) | To provide a lock signal for the spectrometer. |
Method Validation for Academic Research Standards (e.g., Specificity, Linearity, Accuracy, Precision)
The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. For academic research applications, this typically involves assessing several key performance characteristics as stipulated by guidelines from bodies like the International Conference on Harmonisation (ICH).
Specificity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. These might include impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is solely from this compound and not from any other structurally similar compounds or components of the sample matrix. This is often achieved by comparing the analytical results of a sample containing this compound with a blank sample and a sample spiked with potential interfering substances. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS), are powerful tools for ensuring specificity. The separation of the analyte from other components would be demonstrated by distinct retention times and, with MS, a specific mass-to-charge ratio.
Linearity
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To establish linearity, a series of standard solutions of this compound at different known concentrations would be prepared and analyzed. The response of the analytical instrument would then be plotted against the concentration of the analyte. A linear relationship is typically confirmed if the correlation coefficient (r²) of the regression line is close to 1 (e.g., >0.99). mdpi.comresearchgate.net
A hypothetical linearity study for this compound might yield the following results:
| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,900 |
| 100.0 | 1,525,000 |
This table is illustrative and not based on actual experimental data for this compound.
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the analytical method is used to determine the concentration. The percentage of the analyte that is recovered is then calculated. For an accurate method, the recovery should be close to 100%. researchgate.netnih.gov Accuracy is typically evaluated at multiple concentration levels. nih.gov
An example of an accuracy assessment for this compound could be presented as follows:
| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 5.0 | 4.95 | 99.0 |
| 50.0 | 50.5 | 101.0 |
| 100.0 | 98.7 | 98.7 |
This table is illustrative and not based on actual experimental data for this compound.
Precision
Precision is the measure of the degree of scatter of a series of measurements of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability refers to the precision obtained when the analysis is performed by the same analyst on the same day using the same equipment. Intermediate precision assesses the variations within a laboratory, such as on different days, by different analysts, or with different equipment. researchgate.netnih.gov
A summary of precision results for a hypothetical analysis of this compound might look like this:
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 5.0 | 1.8 | 2.5 |
| 50.0 | 1.2 | 1.9 |
| 100.0 | 0.9 | 1.5 |
This table is illustrative and not based on actual experimental data for this compound.
The validation of these parameters ensures that the analytical method developed for this compound in a research setting is reliable, accurate, and fit for its intended purpose of quantitative analysis.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for 5-Amino-2,2-diphenylpentanoic Acid Scaffolds
The foundational structure of this compound, centered around a GABA backbone, strongly suggests its interaction with the GABAergic system. However, the future of research lies in moving beyond the primary GABA receptors and exploring a wider range of biological targets. The diphenyl group introduces significant steric bulk and lipophilicity, which could confer affinity for targets not typically associated with simpler GABA analogues.
Future research should focus on screening the this compound scaffold against a panel of neuronal and non-neuronal targets. This could include various G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmitter metabolism. The presence of the diphenyl motif is a feature found in various bioactive compounds, suggesting that targets involved in inflammatory pathways or even certain cancer-related signaling cascades could be of interest. nih.govnih.gov
A systematic approach to target identification would involve a combination of computational docking studies and in vitro binding assays. This would allow for the prioritization of targets before moving into more complex cellular and in vivo models. The potential for this scaffold to interact with orphan receptors, for which the endogenous ligand is unknown, also represents an exciting frontier.
Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity
The development of advanced analogues of this compound is a critical next step to enhance its therapeutic potential. Medicinal chemistry efforts will likely focus on modifying key positions of the molecule to improve potency, selectivity, and pharmacokinetic properties. nih.gov
Key areas for synthetic modification include:
The Amino Group: Derivatization of the amino group to amides, sulfonamides, or other functional groups can modulate the compound's polarity and ability to form hydrogen bonds.
The Phenyl Rings: Introduction of various substituents (e.g., halogens, hydroxyl groups, methoxy (B1213986) groups) on the phenyl rings can significantly impact binding affinity and metabolic stability.
The Pentanoic Acid Chain: Altering the length and rigidity of the alkyl chain can fine-tune the spatial orientation of the key pharmacophoric elements.
The synthesis of these analogues will likely employ modern organic chemistry techniques, potentially including multicomponent reactions to rapidly generate a diverse library of related compounds. researchgate.net Each new analogue would then be subjected to rigorous structure-activity relationship (SAR) studies to guide the design of subsequent generations of compounds.
| Analogue | Modification | Primary Research Goal | Potential Target Class |
|---|---|---|---|
| Compound A | Fluorination of one phenyl ring | Enhance metabolic stability and binding affinity | GABAA Receptor Subtypes |
| Compound B | Conversion of carboxylic acid to an ester prodrug | Improve bioavailability | General Central Nervous System Targets |
| Compound C | Introduction of a hydroxyl group on the pentyl chain | Increase polarity and potential for new interactions | Voltage-gated Calcium Channels |
| Compound D | Replacement of one phenyl ring with a thiophene (B33073) ring | Explore bioisosteric replacements | Novel GPCRs |
Integration with High-Throughput Screening Platforms for Broad Biological Profiling
To accelerate the discovery of new biological activities for this compound and its analogues, integration with high-throughput screening (HTS) platforms is essential. nih.govnih.govscdiscoveries.com HTS allows for the rapid testing of thousands of compounds against a wide array of biological targets and cellular models. shu.ac.ukencyclopedia.pub
Future HTS campaigns should include a diverse set of assays, such as:
Receptor Binding Assays: To quantify the affinity of the compounds for various receptors.
Enzyme Inhibition Assays: To identify any effects on key metabolic or signaling enzymes.
Cell-Based Phenotypic Screens: To observe the effects of the compounds on cellular processes like proliferation, differentiation, and apoptosis in various cell lines, including those relevant to neurological disorders. encyclopedia.pub
High-Content Screening (HCS): To gain more detailed information on the subcellular effects of the compounds. nih.gov
The data generated from these HTS campaigns will be invaluable for building a comprehensive biological profile of the this compound scaffold and for identifying promising lead compounds for further development.
Applications in Chemical Biology Probe Development and Mechanistic Studies
The unique structure of this compound makes it an attractive candidate for development into a chemical biology probe. By incorporating a reporter tag, such as a fluorescent group or a photo-affinity label, researchers can create powerful tools to study the localization and function of its biological targets in living cells and tissues. nih.govnih.gov
The development of such probes would enable a variety of mechanistic studies, including:
Target Identification and Validation: Photo-affinity labeling can be used to covalently link the probe to its binding partners, allowing for their isolation and identification.
Receptor Trafficking Studies: Fluorescently labeled probes can be used to visualize the internalization and recycling of receptors in real-time. thermofisher.comucla.edu
In Vivo Imaging: With the development of suitable probes, it may be possible to image the distribution of the compound's targets in the brain of living animals. ucla.edu
These chemical biology approaches will provide a deeper understanding of the molecular mechanisms underlying the biological effects of the this compound scaffold.
| Probe Type | Reporter Tag | Primary Application | Example Experimental Use |
|---|---|---|---|
| Fluorescent Probe | BODIPY or a similar fluorophore | Live-cell imaging of target localization | Confocal microscopy to track receptor movement |
| Photo-affinity Probe | Benzophenone (B1666685) or an azide (B81097) group | Covalent labeling of binding partners for identification | Pull-down assays followed by mass spectrometry |
| Biotinylated Probe | Biotin | Affinity purification of target proteins | Streptavidin-based affinity chromatography |
Investigation of this compound in Interdisciplinary Research Fields
The potential applications of this compound are not limited to neuroscience. Its structural motifs suggest that it could be a valuable tool in a variety of interdisciplinary research fields. amerigoscientific.comnih.govnih.gov
Future interdisciplinary investigations could include:
Materials Science: The diphenyl group could be exploited for its properties in the development of new biomaterials or as a component in supramolecular assemblies.
Bacteriology: Given that some amino acid derivatives can interfere with bacterial cell wall synthesis, the potential antimicrobial properties of this compound could be explored. nih.gov
Plant Science: The GABAergic system is also present in plants and is involved in various signaling pathways. The effects of this compound on plant growth and stress responses could be a novel area of research.
By fostering collaborations between chemists, biologists, and materials scientists, the full potential of the this compound scaffold can be unlocked, leading to new discoveries and applications beyond its initial conception.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
